2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole ring, a methoxyaniline moiety, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the reaction of o-aminothiophenol with sulfur and an oxidizing agent.
Attachment of the Methoxyaniline Moiety: The methoxyaniline group is introduced via a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a methoxyaniline derivative.
Esterification: The final step involves the esterification of the intermediate with 3-methyl-4-nitrobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the benzoate ester can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Similar structure but with an ethoxy group instead of a methoxyaniline moiety.
4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)benzisothiazole: Contains a hydroxy group and a thiazole ring.
Uniqueness
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyaniline moiety and the nitrobenzoate ester distinguishes it from other benzisothiazole derivatives, potentially leading to unique applications and mechanisms of action.
Properties
Molecular Formula |
C24H21N3O7S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O7S/c1-16-15-17(11-12-19(16)27(29)30)24(28)34-14-13-26(20-8-4-5-9-21(20)33-2)23-18-7-3-6-10-22(18)35(31,32)25-23/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
CHILATWSXCMIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCN(C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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